2-(2,5-Dimethoxybenzoyl)-4-methylpyridine
Overview
Description
The compound “2-(2,5-Dimethoxybenzoyl)-4-methylpyridine” is likely to be an organic compound consisting of a pyridine ring substituted with a methyl group at the 4-position and a 2,5-dimethoxybenzoyl group at the 2-position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving 2,5-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The 4-position of the pyridine ring would be substituted with a methyl group, and the 2-position would be substituted with a 2,5-dimethoxybenzoyl group .Scientific Research Applications
Pharmacology and Toxicology of Related Compounds
- Research on serotonergic hallucinogens, which includes compounds with 2,5-dimethoxy substitutions, highlights their profound effects on perception and cognition through 5-HT2A receptor activation. This class of compounds, such as N-benzylphenethylamines ("NBOMes"), has shown high potency and affinity for the 5-HT2A receptor, leading to significant research interest in their pharmacological and toxicological profiles (Halberstadt, 2017).
Environmental Impact of Chemical Compounds
- Studies on the occurrence, fate, and behavior of parabens, which share structural similarities with benzoyl compounds, in aquatic environments show that despite wastewater treatments, these compounds persist in low concentrations, indicating continuous introduction into the environment and a need for further research on their long-term environmental impact (Haman et al., 2015).
Toxicology of New Psychoactive Substances
- Analysis of new psychoactive substances (NPS), including 2C-B and other related compounds, emphasizes the importance of understanding their pharmacokinetics, pharmacodynamics, and toxicology due to their comparable effects to common illicit drugs and potential health risks (Nugteren-van Lonkhuyzen et al., 2015).
properties
IUPAC Name |
(2,5-dimethoxyphenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-7-16-13(8-10)15(17)12-9-11(18-2)4-5-14(12)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDWEKRHNUJKCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=C(C=CC(=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxybenzoyl)-4-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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